molecular formula C8H8BrFO B2405620 [3-(Bromomethyl)-4-fluorophenyl]methanol CAS No. 1378867-70-9

[3-(Bromomethyl)-4-fluorophenyl]methanol

Cat. No.: B2405620
CAS No.: 1378867-70-9
M. Wt: 219.053
InChI Key: MQKWIQOMSYBXKF-UHFFFAOYSA-N
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Description

[3-(Bromomethyl)-4-fluorophenyl]methanol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromomethyl group at the 3-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Bromomethyl)-4-fluorophenyl]methanol typically involves the bromination of 4-fluorobenzyl alcohol. One common method is the reaction of 4-fluorobenzyl alcohol with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and reaction conditions may vary to ensure safety and cost-effectiveness on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Depending on the nucleophile, products can include [3-(Hydroxymethyl)-4-fluorophenyl]methanol, [3-(Cyanomethyl)-4-fluorophenyl]methanol, etc.

    Oxidation: 3-(Bromomethyl)-4-fluorobenzaldehyde, 3-(Bromomethyl)-4-fluorobenzoic acid.

    Reduction: [3-(Methyl)-4-fluorophenyl]methanol.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Bromomethyl)-4-fluorophenyl]methanol is used as an intermediate for the preparation of more complex molecules. Its bromomethyl group is particularly useful for introducing various functional groups through substitution reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .

Industry: In the chemical industry, this compound is used in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of [3-(Bromomethyl)-4-fluorophenyl]methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Uniqueness: The presence of both bromomethyl and fluorine substituents in [3-(Bromomethyl)-4-fluorophenyl]methanol makes it a versatile intermediate in organic synthesis. The bromomethyl group is highly reactive, allowing for various functionalizations, while the fluorine atom can enhance the compound’s stability and bioactivity .

Properties

IUPAC Name

[3-(bromomethyl)-4-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKWIQOMSYBXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378867-70-9
Record name [3-(bromomethyl)-4-fluorophenyl]methanol
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